(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester
CAS No.:
Cat. No.: VC13551812
Molecular Formula: C11H10F2O4
Molecular Weight: 244.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10F2O4 |
|---|---|
| Molecular Weight | 244.19 g/mol |
| IUPAC Name | ethyl 2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H10F2O4/c1-3-17-11(15)9(14)6-4-7(12)10(16-2)8(13)5-6/h4-5H,3H2,1-2H3 |
| Standard InChI Key | CSLPMYPFTCMFRA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Synonyms
The compound is universally identified by its IUPAC name ethyl 2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate. Alternative designations include:
-
1256480-86-0 (CAS Registry Number)
-
Ethyl2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate
Molecular Architecture
The molecular structure comprises a central phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and an oxoacetate ethyl ester moiety at the 1-position (Figure 1). The SMILES notation CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F succinctly encodes this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₂O₄ |
| Molecular Weight | 244.19 g/mol |
| InChI Key | CSLPMYPFTCMFRA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 52.6 Ų |
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields high-purity material. Structural confirmation employs:
-
¹H NMR: Singlets for methoxy (δ ~3.8 ppm) and ester ethyl groups (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) .
-
IR Spectroscopy: Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition observed above 200°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol but insoluble in water .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl Sulfoxide | >50 |
| Ethanol | ~20 |
| Water | <0.1 |
Spectroscopic Data
-
UV-Vis: Absorption maxima at 265 nm (π→π* transition of aromatic system) and 310 nm (n→π* of carbonyl groups) .
-
¹³C NMR: Signals at δ 165.2 (ester carbonyl), δ 195.4 (ketone carbonyl), and δ 55.1 (methoxy carbon) .
Applications in Organic Synthesis
Building Block for Heterocycles
The α-ketoester functionality enables cyclocondensation reactions with nucleophiles (e.g., hydrazines, urea) to form oxadiazoles and pyrazoles, as demonstrated in related terphenyl systems . For example, reaction with hydrazine hydrate yields hydrazide intermediates, which undergo cyclization to 1,3,4-oxadiazoles—a privileged scaffold in medicinal chemistry .
Recent Advances and Future Directions
Recent studies emphasize fluorinated ketones as precursors for PET radiotracers and covalent kinase inhibitors. Innovations in flow chemistry could streamline its synthesis, while computational modeling may predict novel bioactivities. Collaborative efforts between synthetic and medicinal chemists are urged to explore its untapped potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume